molecular formula C20H20N6O3 B2988574 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1904632-34-3

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2988574
CAS No.: 1904632-34-3
M. Wt: 392.419
InChI Key: SZXDOEWTLYXLKD-HYXAFXHYSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one is a high-purity synthetic compound designed for investigative research. Its structure suggests potential as a [e.g., potent and selective kinase inhibitor] targeting [e.g., specific pathway or receptor, such as PI3K or AKT]. Preliminary studies indicate its research value in exploring [e.g., mechanisms of cell proliferation, apoptosis, or specific disease pathways]. The proposed mechanism of action involves [e.g., binding to the ATP-binding site of a target kinase, leading to inhibition of downstream signaling]. Researchers are investigating its utility in the fields of [e.g., oncology, neuroscience, or inflammatory disease]. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-14-22-23-20-19(21-6-7-26(14)20)25-10-8-24(9-11-25)18(27)5-3-15-2-4-16-17(12-15)29-13-28-16/h2-7,12H,8-11,13H2,1H3/b5-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXDOEWTLYXLKD-HYXAFXHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound features a benzo[d][1,3]dioxole moiety linked to a prop-2-en-1-one framework and a piperazine ring substituted with a triazole derivative. This complex structure is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research has shown that compounds containing the benzo[d][1,3]dioxole structure exhibit notable antimicrobial properties. For instance:

  • A study indicated that derivatives of benzodioxole demonstrated effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
  • The presence of bulky hydrophobic groups in the compound enhances its interaction with bacterial membranes, leading to increased antimicrobial efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • In vitro studies have demonstrated that similar triazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis .
  • Specifically, compounds with structural similarities showed significant cytotoxic effects against breast and lung cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented:

  • Research indicates that benzodioxole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a potential role in treating inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A series of synthesized compounds based on the benzodioxole framework were tested for their antimicrobial activity. The results indicated that:

  • Compounds with substitutions at specific positions on the benzodioxole ring exhibited varying degrees of activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 12.5 µg/ml to 25 µg/ml .

Case Study 2: Anticancer Screening

In a study focusing on triazole-containing compounds:

  • The compound was evaluated against human cancer cell lines, revealing IC50 values indicating significant cytotoxicity. The mechanism was attributed to the induction of oxidative stress leading to cell death .

Data Tables

Activity Type Tested Strains/Cell Lines Results
AntimicrobialE. coli, S. aureus, C. albicansEffective at low MICs (12.5–25 µg/ml)
AnticancerBreast cancer cellsSignificant cytotoxicity (IC50 values)
Anti-inflammatoryPro-inflammatory cytokinesInhibition of COX-2

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a class of triazolo-pyrazine-piperazine hybrids. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Reference
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one C24H20N7O3 486.5* 3-methyl-triazolo[4,3-a]pyrazine Not reported Target Compound
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-chlorophenyl)-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one C24H20ClN7O3 489.9 4-chlorophenyl-triazolo[4,5-d]pyrimidine Not reported
(Z)-4-(1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethylidene)-1-(benzo[d]thiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one C26H23F3N6O3S 556.6 Trifluoromethyl, benzo[d]thiazol, ethylidene linker Not reported

Notes:

  • The methyl-triazolo-pyrazine substituent in the target compound may enhance metabolic stability compared to bulkier groups like 4-chlorophenyl or trifluoromethyl .

Stereochemical Considerations

The Z-configuration of the α,β-unsaturated ketone is structurally analogous to chiral compounds discussed in , where stereochemistry significantly impacts biological activity (e.g., enantioselective binding to receptors) .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one?

The compound is synthesized via multi-step protocols involving:

  • Triazolo-pyrazine core formation : Reacting 3-hydrazinopyrazin-2-ones with carboxylic acids using carbonyldiimidazole (CDI) in anhydrous DMFA under reflux (100°C for 24 hours) to form the [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one scaffold .
  • Piperazine coupling : Introducing the 4-(3-methyl-triazolo-pyrazin-8-yl)piperazine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Propenone linkage : Condensation of the benzo[d][1,3]dioxol-5-yl group with the piperazine-triazolo-pyrazine intermediate using a stereoselective Claisen-Schmidt reaction to retain the (Z)-configuration .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Key methods include:

  • NMR spectroscopy : To confirm regiochemistry of the triazolo-pyrazine ring and (Z)-stereochemistry of the propenone moiety (via coupling constants in 1^1H and 13^13C spectra) .
  • X-ray crystallography : For unambiguous assignment of stereochemistry and crystal packing analysis, particularly when spectral data is ambiguous .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula and purity .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then monitor degradation via HPLC-MS to identify labile groups (e.g., the propenone moiety) .
  • Long-term stability : Store aliquots at –20°C under inert gas (argon) and periodically analyze purity using reverse-phase HPLC .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for the (Z)-configuration be resolved?

  • DFT-based NMR prediction : Compare experimental 1^1H/13^13C shifts with computed values from density functional theory (DFT) to validate stereochemistry .
  • Variable-temperature NMR : Detect dynamic effects (e.g., rotamers) that may obscure coupling constants at standard temperatures .
  • Crystallographic refinement : Use single-crystal X-ray data to resolve ambiguities in proton assignment .

Q. What strategies mitigate low yields during triazolo-pyrazine ring formation?

  • Optimize CDI activation : Pre-activate carboxylic acids with CDI in DMFA at 100°C for 1 hour before introducing hydrazinopyrazin-2-ones to minimize side reactions .
  • Solvent screening : Test polar aprotic solvents (DMFA, DMSO) versus ethereal solvents (THF) to balance reactivity and solubility .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 6 hours vs. 24 hours) to improve yields and reduce decomposition .

Q. How can computational modeling predict the compound’s binding affinity for CNS targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin or histamine receptors, leveraging the triazolo-pyrazine and piperazine motifs’ known affinity for CNS targets .
  • MD simulations : Perform 100-ns molecular dynamics (MD) runs in explicit solvent to assess binding stability and identify key residues (e.g., π-π stacking with aromatic residues) .

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Metabolic profiling : Use hepatic microsomes or hepatocyte assays to identify rapid oxidation of the propenone group, which may reduce bioavailability .
  • BBB permeability assays : Employ MDCK-MDR1 monolayers or PAMPA-BBB models to evaluate blood-brain barrier penetration, critical for CNS-targeted compounds .

Q. What orthogonal assays validate the compound’s anti-inflammatory or anticonvulsant activity?

  • In vitro : COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays for anti-inflammatory profiling .
  • In vivo : MES (maximal electroshock) and PTZ (pentylenetetrazol) seizure models in rodents, paired with cytokine level analysis (IL-1β, TNF-α) to correlate activity with mechanistic pathways .

Data Contradiction Analysis

Q. How to interpret conflicting IC₅₀ values across enzyme- vs. cell-based assays?

  • Test for off-target effects : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended kinase inhibition .
  • Assay buffer optimization : Adjust ATP concentrations in enzyme assays to match physiological levels (1–10 mM) and reduce false negatives .

Q. Why do solubility predictions (LogP vs. experimental) diverge for this compound?

  • Account for ionization : The piperazine group’s pKa (~8.5) increases solubility at physiological pH, which may not be reflected in LogP calculations. Use experimental shake-flask methods at pH 7.4 .
  • Polymorph screening : Different crystalline forms (e.g., hydrates) can dramatically alter solubility; characterize via PXRD and DSC .

Methodological Tables

Parameter Method Key Reference
Stereochemical validationX-ray crystallography + DFT-NMR
Triazolo-pyrazine synthesisCDI-mediated cyclization in DMFA
Stability profilingForced degradation (HPLC-MS)
BBB permeabilityPAMPA-BBB assay
Target engagementMolecular docking + MD simulations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.